

Application of Propynoate Derivatives in the Synthesis of Fungicides

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Compound of Interest		
Compound Name:	Propynoate	
Cat. No.:	B1239298	Get Quote

Introduction

Propynoate derivatives, particularly substituted benzyl propiolates, have emerged as a promising class of compounds in the development of novel agrochemical fungicides. Their broad-spectrum activity against a range of phytopathogenic fungi, coupled with their novel chemical scaffold, presents a valuable avenue for researchers and scientists in the agrochemical industry. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds, summarizing key data and outlining their potential mode of action.

Application Notes

Propynoate esters, when combined with a substituted benzyl moiety, have demonstrated significant in vitro and in vivo efficacy against economically important plant pathogens. The substitution pattern on the benzyl ring plays a crucial role in determining the antifungal potency and spectrum of activity. Halogen substitutions, in particular, have been shown to enhance the fungicidal properties of these molecules. For instance, compounds such as 2-bromobenzyl propiolate and 3-fluorobenzyl propiolate have exhibited superior performance compared to some commercial fungicides.

The primary application of these derivatives is in the control of fungal diseases in crops.

Preliminary studies indicate that these compounds can inhibit spore germination and disrupt the integrity of the fungal cell membrane, leading to cell death. This mode of action, potentially



targeting the ergosterol biosynthesis pathway, makes them effective against a variety of fungal species.

Quantitative Data Summary

The antifungal activity of a series of synthesized benzyl propiolate derivatives has been evaluated against several phytopathogenic fungi. The efficacy is presented as the half-maximal effective concentration (EC₅₀), with lower values indicating higher potency.

Compound ID	Substituent	Target Fungus	EC50 (μg/mL)[1]
3h	2-Bromo	Fusarium solani	0.86
3g	4-Chloro	Fusarium solani	0.67
3c	3-Fluoro	Various fungi	High activity

Experimental Protocols

Protocol 1: General Synthesis of Substituted Benzyl Propiolates

This protocol describes the synthesis of substituted benzyl propiolates via the esterification of propiolic acid with a corresponding substituted benzyl bromide.

Materials:

- Propiolic acid
- Substituted benzyl bromide (e.g., 2-bromobenzyl bromide)
- Potassium carbonate (K₂CO₃)
- Acetone
- Dichloromethane
- Anhydrous magnesium sulfate (MgSO₄)



- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of propiolic acid (1.2 mmol) in acetone (20 mL), add potassium carbonate (2.0 mmol).
- Stir the mixture at room temperature for 30 minutes.
- Add the substituted benzyl bromide (1.0 mmol) to the reaction mixture.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thinlayer chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove potassium carbonate.
- Evaporate the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure substituted benzyl propiolate.

Protocol 2: In Vitro Antifungal Bioassay

This protocol outlines the procedure for evaluating the antifungal activity of the synthesized compounds against various phytopathogenic fungi using the mycelial growth rate method.

Materials:

Synthesized benzyl propiolate derivatives



- · Potato Dextrose Agar (PDA) medium
- Cultures of test fungi (e.g., Fusarium solani, Fusarium graminearum)
- Dimethyl sulfoxide (DMSO)
- Sterile petri dishes
- Incubator

Procedure:

- Prepare stock solutions of the test compounds in DMSO.
- Incorporate the test compounds into the molten PDA medium at desired final concentrations.
- Pour the amended PDA into sterile petri dishes and allow to solidify.
- Inoculate the center of each petri dish with a mycelial plug of the test fungus.
- Incubate the plates at 25-28 °C until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the plate.
- Measure the diameter of the fungal colony in both the control and treated plates.
- Calculate the percentage of mycelial growth inhibition using the following formula:
 - Inhibition (%) = [(dc dt) / dc] * 100
 - Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treated group.
- Determine the EC₅₀ value for each compound by probit analysis.

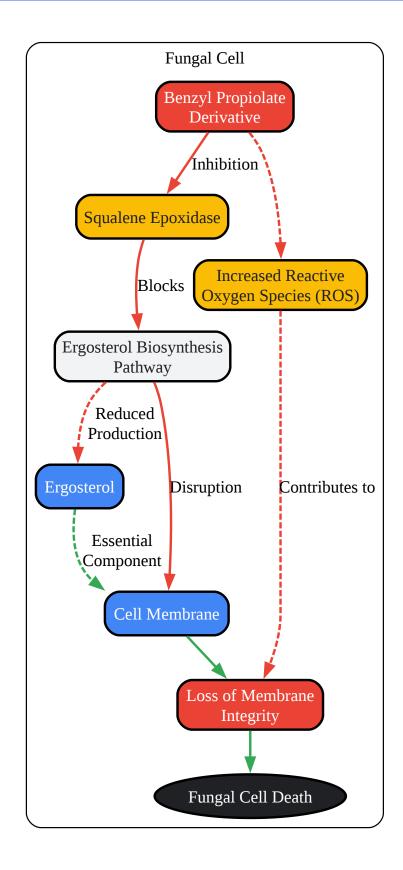
Visualizations

Logical Workflow for Synthesis and Evaluation









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References

- 1. researchgate.net [researchgate.net]
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